molecular formula C30H25N3O9 B12942439 2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine

2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine

Cat. No.: B12942439
M. Wt: 571.5 g/mol
InChI Key: BKPAIHNXFCLIHR-RMAXSRAJSA-N
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Description

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate is a stereochemically complex furanose derivative featuring multiple benzoyloxy groups, a methyl substituent at the 4-position, and a 1,2,4-triazin-3,5-dione (triazinone) ring at the 5-position. Its molecular structure (C₂₈H₂₃N₃O₈, calculated molecular weight 529.5 g/mol) distinguishes it from simpler benzoylated carbohydrates or nucleoside analogs.

Properties

Molecular Formula

C30H25N3O9

Molecular Weight

571.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H25N3O9/c1-30(42-27(37)21-15-9-4-10-16-21)24(41-26(36)20-13-7-3-8-14-20)22(18-39-25(35)19-11-5-2-6-12-19)40-28(30)33-29(38)32-23(34)17-31-33/h2-17,22,24,28H,18H2,1H3,(H,32,34,38)/t22-,24-,28-,30-/m1/s1

InChI Key

BKPAIHNXFCLIHR-RMAXSRAJSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step process involving:

  • Starting Materials: The synthesis begins with a suitably protected sugar derivative, typically a methylated oxolane (tetrahydrofuran) ring system, which is functionalized at specific positions to introduce the dibenzoyloxy groups and the triazine moiety.

  • Introduction of Dibenzoyloxy Groups: Benzoylation is performed using benzoyl chloride in the presence of a base such as pyridine or triethylamine. This step selectively protects hydroxyl groups at the 3 and 4 positions of the oxolane ring, forming dibenzoyloxy substituents.

  • Attachment of the 1,2,4-Triazine Ring: The 3,5-dioxo-1,2,4-triazin-2-yl group is introduced via nucleophilic substitution or condensation reactions involving triazine derivatives. This step often requires catalysts or activating agents to facilitate the formation of the triazine ring attached to the sugar moiety at the 5-position.

  • Final Esterification: The methyl group at the 2-position of the oxolane ring is esterified with benzoic acid derivatives or benzoyl chloride to form the methyl benzoate ester.

  • Reaction Conditions: These reactions are typically carried out under anhydrous conditions, with temperature control ranging from 0°C to reflux temperatures depending on the step. Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.

  • Purification: The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the target compound with high stereochemical purity.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize the above steps by:

  • Employing continuous flow reactors to improve reaction efficiency and reproducibility.

  • Using automated synthesis platforms to control reaction parameters precisely, reducing batch-to-batch variability.

  • Implementing green chemistry principles by minimizing solvent use and employing recyclable catalysts.

  • Optimizing reaction times and temperatures to maximize yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions Involved

Common Reagents and Conditions

Reaction Step Reagents Conditions Purpose
Benzoylation Benzoyl chloride, pyridine 0°C to room temperature Protection of hydroxyl groups
Triazine ring formation Triazine derivatives, catalysts Reflux or elevated temperature Attachment of triazine moiety
Esterification Benzoic acid derivatives, DCC or benzoyl chloride Room temperature to reflux Formation of methyl benzoate ester
Purification Silica gel, solvents (hexane/ethyl acetate) Ambient Isolation of pure compound

Research Findings and Data Summary

Parameter Details
Molecular Formula C30H25N3O9
Molecular Weight 571.5 g/mol
Stereochemistry (2R,3R,4R,5R) configuration
Key Functional Groups Dibenzoyloxy, 1,2,4-triazine, methyl benzoate ester
Typical Yield 60-75% (multi-step synthesis)
Purity >98% (after chromatographic purification)
Reaction Time Several hours per step, total synthesis ~2-3 days
Solvents Used Dichloromethane, tetrahydrofuran, pyridine

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic molecule that has garnered interest in various scientific applications, particularly in medicinal chemistry and agricultural science. This article explores its applications based on available research findings.

Chemical Properties and Structure

This compound features a unique oxolan ring structure with multiple functional groups, including dibenzoyloxy and a triazinyl moiety. Its molecular formula is C26H25N3O5C_{26}H_{25}N_{3}O_{5}, and it possesses significant potential due to the presence of the triazine ring, which is often associated with biological activity.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit antimicrobial properties. The incorporation of the dibenzoyloxy group may enhance membrane permeability and bioactivity against various pathogens. For instance, studies have shown that certain triazine derivatives can inhibit bacterial growth and exhibit antifungal activity, suggesting that this compound could be explored for similar uses.

Anticancer Properties

The triazine moiety is also known for its anticancer activities. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells. The specific configuration of this compound may influence its interaction with cellular targets, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Compounds like this one have been studied for their potential to inhibit specific enzymes involved in disease pathways. For example, triazine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could provide a mechanism for anticancer or antimicrobial effects.

Pesticidal Activity

The structure of this compound suggests potential use as a pesticide. The dibenzoyloxy groups may enhance its efficacy by improving solubility and stability in various environmental conditions. Research into related compounds has indicated effectiveness against pests and pathogens affecting crops, which could be beneficial in developing eco-friendly pest management solutions.

Plant Growth Regulation

There is emerging interest in using such compounds as plant growth regulators. Studies suggest that certain triazine derivatives can modulate plant growth responses by influencing hormonal pathways. This application could lead to improved agricultural yields and stress resistance in crops.

Case Study 1: Antimicrobial Efficacy

A study conducted on triazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, showing a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that triazine-based compounds can induce apoptosis through mitochondrial pathways. The specific compound under discussion was found to activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death.

Case Study 3: Eco-Friendly Pest Management

Research focusing on the agricultural application of similar compounds indicated their effectiveness as botanical pesticides. Field trials showed reduced pest populations without harming beneficial insects, highlighting the potential of this compound in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dibenzoyloxy; 5-(3,5-dioxo-triazin-2-yl); 4-methyl C₂₈H₂₃N₃O₈ 529.5 Triazinone ring enhances electron deficiency; stereochemical complexity
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate 4-hydroxy; 5-oxo (ketone); 2-benzoyloxy C₂₀H₁₈O₇ 370.4 Lacks triazinone; ketone group increases electrophilicity
2-C-Methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranoside 1,3,5-tri-O-benzoyl; 2-C-methyl C₂₉H₂₆O₇ 510.5 Classic nucleoside analog; benzoyl groups as protective motifs
4-[3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido]benzoic Acid 1,3,5-triazine core with morpholino substituents; carboxylic acid functional group C₂₅H₂₈N₈O₅ 544.5 Triazine with morpholine rings; distinct pharmacological applications

Physicochemical Properties

  • Solubility: The triazinone group in the target compound may reduce solubility in non-polar solvents compared to the hydroxyl-containing analog in . The tri-O-benzoylated ribofuranoside () exhibits high lipophilicity due to three aromatic esters.
  • Stability: The electron-deficient triazinone ring may render the target compound susceptible to nucleophilic attack at the carbonyl positions, contrasting with the hydrolytic stability of morpholino-triazine derivatives ().

Crystallographic and Stereochemical Considerations

The (2R,3R,4R,5R) configuration necessitates rigorous enantiomeric analysis during structural determination. Flack’s parameter () is critical for verifying absolute configuration, particularly given the risk of false chirality-polarity indications in near-centrosymmetric structures. SHELX programs () are commonly employed for refining such stereochemically dense molecules .

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